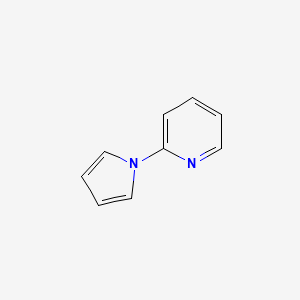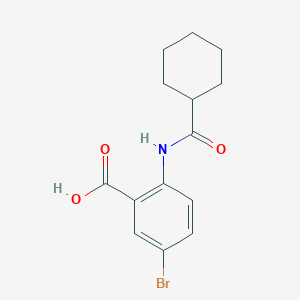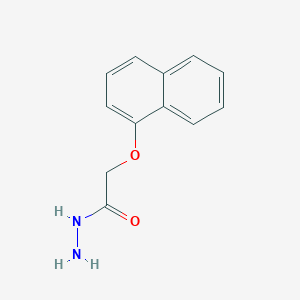
1-(ピリジン-2-イル)-1H-ピロール
概要
説明
2-(1H-Pyrrol-1-yl)pyridine is a heterocyclic compound that features both a pyrrole and a pyridine ring
科学的研究の応用
2-(1H-Pyrrol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
Target of Action
The primary target of 2-(1H-Pyrrol-1-yl)pyridine is involved in the Rhodium (III) catalyzed C-H bond functionalization . This process is crucial in organic synthesis, allowing for the creation of complex molecules from simpler precursors.
Mode of Action
2-(1H-Pyrrol-1-yl)pyridine interacts with its targets through a Rhodium (III) catalyzed and solvent-controlled C-H bond functionalization . This interaction provides a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products .
Biochemical Pathways
It is known that the compound plays a role in the rhodium (iii) catalyzed c-h bond functionalization . This process can lead to the synthesis of either C-H alkenylation products or indazole products , which can have various downstream effects depending on the specific context of the reaction.
Pharmacokinetics
The compound’s molecular weight is 14418 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 2-(1H-Pyrrol-1-yl)pyridine is the production of either C-H alkenylation products or indazole products . These products can have various effects at the molecular and cellular level, depending on their specific structures and the context in which they are produced.
Action Environment
The action of 2-(1H-Pyrrol-1-yl)pyridine can be influenced by various environmental factors. For instance, the Rhodium (III) catalyzed C-H bond functionalization is solvent-controlled , meaning that the choice of solvent can significantly impact the reaction’s outcome. Additionally, the stability and efficacy of the compound could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment.
生化学分析
Biochemical Properties
2-(1H-Pyrrol-1-yl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances . The interaction between 2-(1H-Pyrrol-1-yl)pyridine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-(1H-Pyrrol-1-yl)pyridine can bind to certain proteins, altering their conformation and affecting their function .
Cellular Effects
The effects of 2-(1H-Pyrrol-1-yl)pyridine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, 2-(1H-Pyrrol-1-yl)pyridine has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, 2-(1H-Pyrrol-1-yl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrrol-1-yl)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, 2-(1H-Pyrrol-1-yl)pyridine can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . Additionally, 2-(1H-Pyrrol-1-yl)pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(1H-Pyrrol-1-yl)pyridine can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of 2-(1H-Pyrrol-1-yl)pyridine, potentially altering its biochemical activity . In in vivo studies, the long-term effects of 2-(1H-Pyrrol-1-yl)pyridine on cellular function have been observed, with some studies reporting changes in cell viability and function over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrrol-1-yl)pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects . At higher doses, 2-(1H-Pyrrol-1-yl)pyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function . Additionally, threshold effects have been observed, where a certain concentration of 2-(1H-Pyrrol-1-yl)pyridine is required to elicit a measurable biochemical response .
Metabolic Pathways
2-(1H-Pyrrol-1-yl)pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, potentially leading to changes in metabolic flux and metabolite levels . Additionally, 2-(1H-Pyrrol-1-yl)pyridine can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(1H-Pyrrol-1-yl)pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-(1H-Pyrrol-1-yl)pyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Additionally, the distribution of 2-(1H-Pyrrol-1-yl)pyridine within tissues can be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(1H-Pyrrol-1-yl)pyridine can impact its activity and function. This compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-(1H-Pyrrol-1-yl)pyridine to specific organelles can be influenced by targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct 2-(1H-Pyrrol-1-yl)pyridine to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Similarly, localization to the nucleus can enable 2-(1H-Pyrrol-1-yl)pyridine to interact with transcription factors and other nuclear proteins, affecting gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrrol-1-yl)pyridine typically involves the reaction of pyridine with 1-bromo-2-pyrrolylethane. This reaction is carried out under conditions that facilitate the formation of the desired heterocyclic structure . Another method involves the Rh(III)-catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes, providing a straightforward way to synthesize the compound .
Industrial Production Methods: Industrial production methods for 2-(1H-Pyrrol-1-yl)pyridine are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-(1H-Pyrrol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyrroles, depending on the specific reagents and conditions used.
類似化合物との比較
Pyridine: A six-membered nitrogen-containing heterocycle widely used in pharmaceuticals and agrochemicals.
Pyrrolidine: A saturated five-membered nitrogen-containing ring used in drug discovery for its versatile biological activity.
Uniqueness: 2-(1H-Pyrrol-1-yl)pyridine is unique due to its combination of pyrrole and pyridine rings, which imparts distinct electronic and steric properties. This dual-ring structure allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its individual components .
特性
IUPAC Name |
2-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-6-10-9(5-1)11-7-3-4-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGYKQLZGNICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198976 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-74-0 | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050966740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1H-PYRROL-1-YL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HNC0LJ5NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 2-(1H-Pyrrol-1-yl)pyridine derivatives in the synthesis of pyrrolo[1,2-a]naphthyridines?
A1: 2-(1H-Pyrrol-1-yl)pyridine serves as a crucial starting material for constructing the pyrrolo[1,2-a]naphthyridine scaffold. When a 2-(1H-Pyrrol-1-yl)pyridine molecule also contains an alkynyl group at the 3rd or 4th position on the pyridine ring, it can undergo a cycloisomerization reaction in the presence of a Lewis acid catalyst. [] This reaction leads to the formation of the fused tricyclic pyrrolo[1,2-a]naphthyridine ring system, which is found in various naturally occurring and synthetically valuable compounds.
Q2: What type of Lewis acid catalysts are effective in promoting the cycloisomerization of 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines to pyrrolo[1,2-a]naphthyridines?
A2: Research has shown that both PtCl2 and Bi(OTf)3 are effective Lewis acid catalysts for this cycloisomerization reaction. [] These catalysts facilitate the formation of the desired pyrrolo[1,2-a]naphthyridine products without requiring additional additives. The choice of catalyst can impact the reaction yield, and optimization of reaction conditions may be necessary depending on the specific substrates used.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)
![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)



![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)




